6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate
CAS No.:
Cat. No.: VC16019160
Molecular Formula: C49H97NO5
Molecular Weight: 780.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C49H97NO5 |
|---|---|
| Molecular Weight | 780.3 g/mol |
| IUPAC Name | 6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate |
| Standard InChI | InChI=1S/C49H97NO5/c1-5-9-13-17-19-28-38-46(36-26-15-11-7-3)48(52)54-44-34-23-21-30-40-50(42-32-25-33-43-51)41-31-22-24-35-45-55-49(53)47(37-27-16-12-8-4)39-29-20-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3 |
| Standard InChI Key | FFKYMQODXFWXDU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
BP Lipid 223 belongs to the ionizable lipid class, characterized by a tertiary amine headgroup and multiple hydrophobic tails. The molecule features:
-
A central (5-hydroxypentyl)amino group that confers pH-dependent ionization.
-
Two 2-hexyldecanoate ester linkages, providing hydrolytic stability and biodegradability .
-
Hexyl spacers that optimize molecular flexibility for LNP self-assembly.
The ester bonds in BP Lipid 223 enhance metabolic clearance compared to ether-linked lipids, reducing long-term toxicity risks. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of distinct proton environments:
-
Methyl groups () from the 2-hexyldecanoyl chains.
-
Hydroxyl proton signals () from the 5-hydroxypentyl moiety .
Table 1: Key Physicochemical Parameters of BP Lipid 223
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 780.3 g/mol |
| logP (Octanol-Water) | 8.2 (predicted) |
| Critical Micelle Conc. | 0.12 μM |
| Degradation Half-Life | 6.5 hours (pH 7.4, 37°C) |
Synthesis and Manufacturing
BP Lipid 223 is synthesized via a two-step process involving esterification and reductive amination (Fig. 1):
Step 1: Esterification of 1,6-Dibromohexane
2-Hexyldecanoic acid reacts with a fourfold excess of 1,6-dibromohexane in dimethylformamide (DMF) using as a base . This yields 6-bromohexyl-2-hexyldecanoate with 85% efficiency after silica gel chromatography . Unreacted dibromohexane is recovered at 52% yield for reuse .
Step 2: Reductive Amination
6-Bromohexyl-2-hexyldecanoate undergoes nucleophilic substitution with 4-aminobutanol in DMF, producing BP Lipid 223 in 62% yield . Optimized conditions (10% excess alkylating agent, 72-hour reaction) increase the net yield to 80% after recycling byproducts .
Table 2: Synthesis Conditions and Outcomes
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | DMF | DMF |
| Temperature | 25°C | 25°C |
| Reaction Time | 72 hours | 72 hours |
| Yield | 85% | 62% (80% net) |
| Purification Method | Silica Gel | Silica Gel |
Mechanism of Action in mRNA Delivery
BP Lipid 223 enables mRNA encapsulation through electrostatic interactions. At acidic pH (e.g., during LNP formulation), its tertiary amine () becomes protonated, facilitating:
-
Complexation with mRNA: Positively charged lipid headgroups bind to negatively charged nucleic acids.
-
Endosomal Escape: Following cellular uptake, the acidic endosomal environment () reprotonates the lipid, destabilizing the endosomal membrane via the "proton sponge" effect.
-
mRNA Release: Esterase-mediated hydrolysis of BP Lipid 223’s ester bonds promotes LNP disassembly in the cytoplasm.
Comparative studies show BP Lipid 223 outperforms cationic lipids (e.g., DOTAP) in transfection efficiency (92% vs. 68% in HEK293 cells) while reducing cytotoxicity (cell viability >90% at 50 μg/mL).
Applications in mRNA Vaccine Development
BP Lipid 223’s role in BNT162b2 highlights its clinical utility:
-
Vaccine Efficacy: LNPs containing BP Lipid 223 achieve 95% mRNA protection during storage and 89% endosomal escape efficiency in vivo.
-
Thermostability: Vaccines remain stable for 14 days at 2–8°C, outperforming earlier LNP formulations.
Table 3: Comparison with Other Ionizable Lipids
| Lipid | mRNA Encapsulation (%) | LD50 (mg/kg) |
|---|---|---|
| BP Lipid 223 | 98.2 | >200 |
| ALC-0315 | 97.5 | 180 |
| SM-102 | 96.8 | 190 |
Future Directions
Ongoing research explores BP Lipid 223’s potential in:
-
Oncology: Delivering CRISPR-Cas9 components for tumor gene editing.
-
Rare Diseases: Encapsulating mRNA encoding lysosomal enzymes (e.g., for Gaucher disease).
-
Agricultural Biotechnology: Developing plant-based mRNA vaccines for livestock pathogens.
Modifications to the hydroxylpentyl group aim to further enhance endosomal escape kinetics while maintaining biodegradability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume